molecular formula C17H12BrN3O5 B4329587 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Cat. No. B4329587
M. Wt: 418.2 g/mol
InChI Key: ZFDNBMSIXWFZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a key role in the regulation of cardiovascular and neurological function. In

Mechanism of Action

The mechanism of action of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one involves the inhibition of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that plays a role in the regulation of cardiovascular and neurological function. By inhibiting 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one, 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one reduces the production of cGMP, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one are complex and varied. Studies have shown that this compound can have effects on a variety of physiological systems, including the cardiovascular, nervous, and immune systems. Some of the specific effects of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one in lab experiments is its potency as an 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one inhibitor. This compound has been shown to be highly effective at inhibiting 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one, which makes it a valuable tool for studying the role of cGMP signaling in physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. Because it can have effects on a variety of physiological systems, it is important to carefully control for these effects when using 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one in lab experiments.

Future Directions

There are many potential future directions for research on 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one. Some possible areas of investigation include:
1. Further studies on the effects of this compound on 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one and cGMP signaling in different physiological systems.
2. Investigation of the potential therapeutic applications of this compound for the treatment of cardiovascular and neurological diseases.
3. Development of new compounds based on the structure of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one that may have improved potency or selectivity for 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one inhibition.
4. Studies on the potential off-target effects of this compound and the development of strategies to control for these effects in lab experiments.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Conclusion:
In conclusion, 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a potent 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one inhibitor that has been widely studied for its potential applications in scientific research. This compound has a complex mechanism of action and can have effects on a variety of physiological systems. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on its effects and applications.

Scientific Research Applications

7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has been widely studied for its potential applications in scientific research. One of the main areas of research has been the investigation of its effects on 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one, which is a key enzyme involved in the regulation of cardiovascular and neurological function. Studies have shown that 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a potent inhibitor of 7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one, and may have therapeutic potential for the treatment of cardiovascular and neurological diseases.

properties

IUPAC Name

6-bromo-3a-ethoxy-1-(3-nitrophenyl)-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-2-25-17-15(22)13-9-11(18)6-7-14(13)20(17)16(19-26-17)10-4-3-5-12(8-10)21(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDNBMSIXWFZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 2
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 3
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 4
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 5
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 6
7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

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